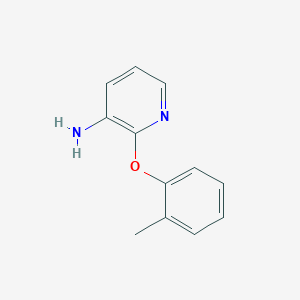

2-(2-Methylphenoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNPOCWTPDHSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954575-86-1 | |

| Record name | 2-(2-methylphenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)pyridin-3-amine typically involves the following steps:

Bromination: The starting material, 2-methylphenol, undergoes bromination to form 2-bromo-2-methylphenol.

Nucleophilic Substitution: The brominated compound is then reacted with 3-aminopyridine in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific conditions.

Reduction Products: Reduced forms of the compound, which may have different biological activities.

Substitution Products: Derivatives with different functional groups, potentially leading to new applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methylphenoxy)pyridin-3-amine serves as a building block for synthesizing more complex organic molecules. It is often utilized in various coupling reactions, including Suzuki and Ullmann reactions, to create diverse derivatives with potential applications in materials science and organic electronics.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds |

| Coupling Reactions | Involved in Suzuki and Ullmann reactions |

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Medicine

In medicinal chemistry, this compound is being explored as a potential drug candidate for various therapeutic areas. Research indicates that it may interact with neurotransmitter systems, suggesting possible applications in treating mood disorders and inflammation.

| Therapeutic Area | Potential Application |

|---|---|

| Mood Disorders | Interaction with serotonin receptors |

| Inflammation | Modulation of pro-inflammatory cytokines |

Antidepressant Potential

A study highlighted the compound's ability to enhance serotonin signaling through selective inhibition of serotonin receptors. This suggests its potential as an antidepressant agent.

Inflammatory Response Modulation

In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophages, indicating its anti-inflammatory properties.

Pharmacokinetics

Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, supporting further development as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-(2-Methylphenoxy)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Analogs and Their Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound enhances lipophilicity compared to chlorine or fluorine analogs, which may reduce solubility but improve membrane permeability .

- Phenoxy vs. Direct Phenyl Linkage: The phenoxy group (oxygen bridge) in the target compound introduces conformational flexibility compared to direct phenyl-linked analogs like 2-(2-chlorophenyl)pyridin-3-amine .

Comparison with Functional Analogs

Functional analogs retain the pyridin-3-amine moiety but incorporate heterocyclic systems or extended scaffolds:

Table 2: Functional Analogs and Their Properties

Key Observations :

- Sulfur-Containing Analogs: Thieno[2,3-b]pyridine derivatives with sulfinyl groups (e.g., ) introduce stereochemical complexity, which may influence selectivity in biological targets.

Biological Activity

2-(2-Methylphenoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.24 g/mol. The structure includes a pyridine ring substituted with a 2-methylphenoxy group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with phenoxy groups have shown effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 13.73 ± 2.32 | |

| A549 (Lung Cancer) | 6.6 ± 0.6 | |

| HepG2 (Liver Cancer) | 3.84 ± 0.54 |

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving the downregulation of metalloproteinases (MMP-2 and MMP-9), which are critical in cancer metastasis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory responses by interacting with cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 has been associated with reduced inflammation and pain management, which are significant therapeutic targets in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders, similar to other compounds in its class .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of a series of pyridine derivatives, including those similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being confirmed through assays such as Annexin V staining .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of phenoxy-substituted pyridines. The study demonstrated that these compounds significantly reduced edema in animal models, correlating their activity with COX inhibition and subsequent reduction in prostaglandin synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylphenoxy)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) between 3-aminopyridine derivatives and substituted aryl halides is effective. Controlled temperature (80–120°C), inert atmospheres (N₂/Ar), and solvents like DMF or toluene are critical for yield optimization. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .

- Key Parameters : Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:halide).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm). Compare with reference data from similar pyridin-3-amine derivatives .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.

- Crystallography : Single-crystal X-ray diffraction refined via SHELXL (for bond angles, torsion angles, and packing analysis) .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodology :

- Receptor Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target receptors (e.g., kinase or GPCR targets).

- Enzyme Inhibition Studies : Conduct kinetic assays (e.g., fluorescence-based) to evaluate IC₅₀ values against enzymes like cytochrome P450 or phosphodiesterases .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and enantiomeric purity?

- Methodology :

- Continuous Flow Reactors : Improve yield and reduce side products via precise temperature/pressure control.

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) or asymmetric catalysis (e.g., BINAP-Pd complexes) to isolate enantiomers .

Q. What advanced structural analysis methods resolve ambiguities in crystallographic data?

- Methodology :

- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for improved resolution.

- SHELXL Refinement : Employ twin refinement and anisotropic displacement parameters for disordered structures. Validate via R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can contradictory biological activity data across studies be reconciled?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, co-factors) across studies.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under varying conditions (e.g., solvation, temperature) to identify critical binding residues .

Q. What strategies elucidate structure-activity relationships (SAR) for pyridin-3-amine derivatives?

- Methodology :

- Systematic Substituent Variation : Synthesize analogs with modified phenoxy/methyl groups and test activity.

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target receptors (e.g., COX-2 or EGFR).

- QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.